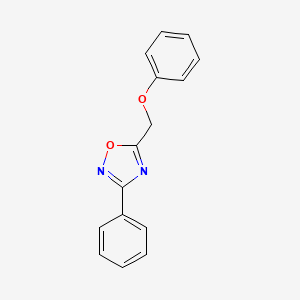![molecular formula C28H23N3O3S B11610545 (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610545.png)
(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of dihydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an indole moiety, and a thioxodihydropyrimidine core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea and a suitable catalyst under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced dihydropyrimidine derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown potential as a bioactive molecule. Studies have indicated its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(5E)-1-(4-methoxyphenyl)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- **(5E)-1-(4-methoxyphenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C28H23N3O3S |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
(5E)-1-(4-methoxyphenyl)-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H23N3O3S/c1-18-7-9-19(10-8-18)16-30-17-20(23-5-3-4-6-25(23)30)15-24-26(32)29-28(35)31(27(24)33)21-11-13-22(34-2)14-12-21/h3-15,17H,16H2,1-2H3,(H,29,32,35)/b24-15+ |
Clé InChI |
YVHAAOOPYWHJAT-BUVRLJJBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)OC |
SMILES canonique |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B11610470.png)
![5'-Ethyl 3'-methyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11610477.png)
![6-iodo-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11610486.png)
![(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11610495.png)
![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11610498.png)
![{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11610499.png)
![2-[(3-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11610501.png)
![3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11610509.png)
![4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11610516.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610526.png)
![(7Z)-7-(3-methoxybenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610530.png)

![ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}piperidine-4-carboxylate](/img/structure/B11610553.png)
![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4(3H)-one](/img/structure/B11610561.png)
